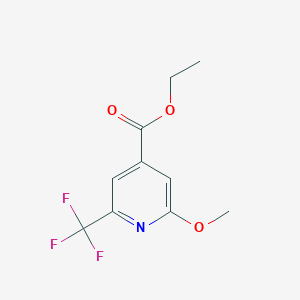

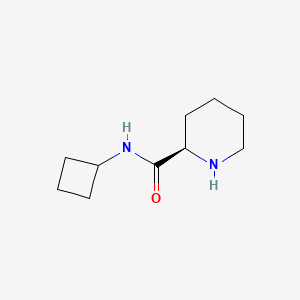

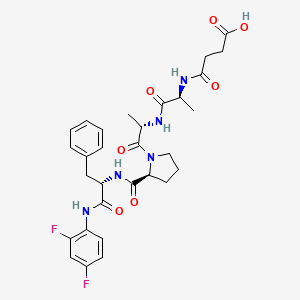

![molecular formula C7H4N4 B1412344 Pyrazolo[1,5-a]pyrimidine-7-carbonitrile CAS No. 1803597-11-6](/img/structure/B1412344.png)

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . They are considered as a key structural motif in many vital applications .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of the synthesized molecules was performed through IR, MASS, 1H-NMR, 13C-NMR spectroscopy .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

For the physical and chemical properties of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile, you may refer to the PubChem database .Applications De Recherche Scientifique

Fluorescent Probes for Biological Studies

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, particularly as fluorescent probes. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These compounds can be used to study the dynamics of intracellular processes and as chemosensors due to their solid-state emission intensities and stability comparable to commercial probes .

Selective PI3Kδ Inhibitors for Therapeutic Applications

Derivatives of Pyrazolo[1,5-a]pyrimidine have been developed as selective inhibitors of PI3Kδ, a protein that plays a crucial role in the immune system. Overactivity of PI3Kδ can lead to cellular dysfunctions in disorders such as asthma or chronic obstructive pulmonary disease (COPD). These derivatives show promise as potential drugs for these conditions, with some showing high selectivity and potency in the low nanomolar range .

Design of Small Molecules with Biological Activity

The Pyrazolo[1,5-a]pyrimidine moiety is widely used in the design of small molecules with diverse biological activities. It can be found in the structure of drugs like indiplon, zaleplon, presatovir, dinaciclib, and anagliptin, which are used for various therapeutic purposes including sleep disorders and diabetes management .

Antimicrobial and Antitumor Applications

Compounds containing the pyrazolopyrimidine nucleus are used in the design of pharmaceuticals with medicinal applications such as antimicrobial and antitumor agents. This highlights the compound’s potential in contributing to the development of new treatments for infectious diseases and cancer .

Anti-Alzheimer’s and Anti-Inflammatory Applications

The pyrazolopyrimidine structure is also associated with anti-Alzheimer’s and anti-inflammatory applications. This suggests its role in the development of treatments for neurodegenerative diseases and conditions characterized by inflammation .

Optical Materials and Bio-Probes

The photobleaching characteristics and stability of Pyrazolo[1,5-a]pyrimidines at extreme pH values make them suitable for use as fluorescent materials and bio-probes. Their robustness in various conditions is essential for reliable imaging and sensing applications .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have potential targets in the field of cancer therapeutics .

Mode of Action

The mode of action of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile involves its interaction with its targets, leading to changes in their functionIt is known that pyrazolo[1,5-a]pyrimidines can mimic hinge region binding interactions in kinase active sites due to their structural resemblance to the adenine ring of atp . This suggests that Pyrazolo[1,5-a]pyrimidine-7-carbonitrile may interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines, in general, have a wide range of biological and pharmacological importance . They have been found to exhibit activities such as anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal . This suggests that Pyrazolo[1,5-a]pyrimidine-7-carbonitrile may affect multiple biochemical pathways leading to these effects.

Pharmacokinetics

It is known that pyrazolo[1,5-a]pyrimidines, in general, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . This suggests that Pyrazolo[1,5-a]pyrimidine-7-carbonitrile may have similar properties.

Result of Action

It is known that pyrazolo[1,5-a]pyrimidines, in general, have been found to exhibit superior cytotoxic activities against certain cancer cells . This suggests that Pyrazolo[1,5-a]pyrimidine-7-carbonitrile may have similar effects.

Action Environment

It is known that the synthesis of pyrazolo[1,5-a]pyrimidines, in general, can be influenced by environmental factors such as the use of deep eutectic solvents, which provide several advantages such as a benign environment, high yield, scalability, and simple work-up procedure . This suggests that similar environmental factors may influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile.

Safety and Hazards

Orientations Futures

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-1-3-9-7-2-4-10-11(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELLEGSADJKDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=CC=N2)N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

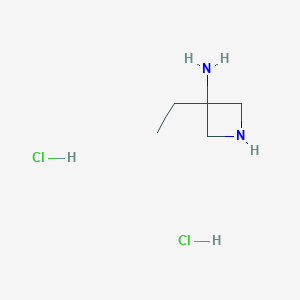

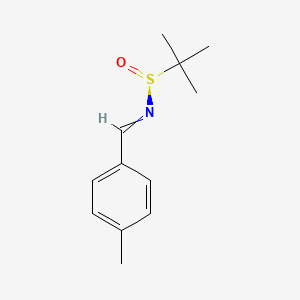

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)

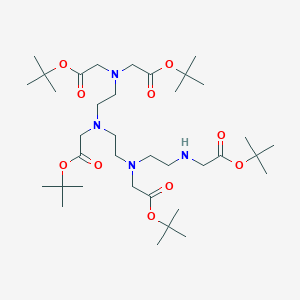

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)

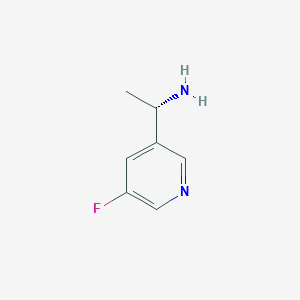

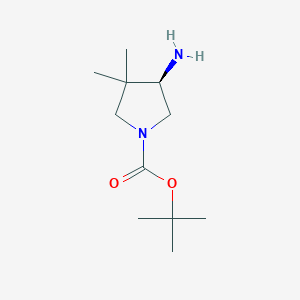

![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester](/img/structure/B1412284.png)